molecular formula C10H19NO3 B1375367 tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate CAS No. 207729-04-2

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

Cat. No. B1375367
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-HTQZYQBOSA-N
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Description

“tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate” is a carbamate ester. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This compound has a tert-butyl group attached to the carbamate group and a cyclopentyl group with a hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, carbamates are typically solid at room temperature and are soluble in organic solvents .

Scientific Research Applications

Enantioselective Synthesis

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is used as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is crucial in determining the relative substitution in these compounds, playing a significant role in the synthesis process (Ober et al., 2004).

Characterization of Genotoxic Impurities

In scientific research, particularly in pharmaceuticals, tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate is characterized and evaluated for its trace levels of genotoxic impurities. This is achieved using advanced techniques such as liquid chromatography-tandem mass spectrometry, ensuring the purity and safety of pharmaceutical products (Puppala et al., 2022).

Synthesis of Bioactive Compounds

This compound also plays a role in the synthesis of bioactive compounds, like natural product jaspine B, which has shown cytotoxic activity against several human carcinoma cell lines. It is synthesized from L-Serine, showcasing its importance in medicinal chemistry (Tang et al., 2014).

Development of New Reaction Methods

Research has been conducted on developing new reaction methods using tert-butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate. For example, a study focused on creating tert-butyl carbamates through a one-pot Curtius rearrangement, demonstrating the versatility of this compound in organic synthesis (Lebel & Leogane, 2005).

Investigation of Molecular Interactions

The compound has been used in studies investigating molecular interactions, such as hydrogen and halogen bonds. These studies provide insights into the structural and bonding characteristics of chemical compounds, contributing to our understanding of molecular chemistry (Baillargeon et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some carbamates are toxic and can be hazardous if inhaled, ingested, or come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate

CAS RN

207729-04-2
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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